molecular formula C16H21N3O5 B2964341 4-(3-methoxy-4-propoxyphenyl)-1,6-dimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one CAS No. 610282-46-7

4-(3-methoxy-4-propoxyphenyl)-1,6-dimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one

Cat. No.: B2964341
CAS No.: 610282-46-7
M. Wt: 335.36
InChI Key: SPHNZZYQPKOYFB-UHFFFAOYSA-N
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Description

4-(3-methoxy-4-propoxyphenyl)-1,6-dimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C16H21N3O5 and its molecular weight is 335.36. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactivity and Synthesis

Research into the chemical reactivity of dihydropyrimidine derivatives, similar to 4-(3-methoxy-4-propoxyphenyl)-1,6-dimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one, has led to the synthesis of new compounds. For instance, Namazi, Mirzaei, and Azamat (2001) explored the Biginelli condensation method for creating various dihydropyrimidines, revealing the versatility of these compounds in synthetic chemistry (Namazi, Mirzaei, & Azamat, 2001).

Pharmacological Activity

Investigations into related dihydropyrimidine derivatives have shown a range of pharmacological activities. For example, Fossheim et al. (1982) and Triggle et al. (1980) studied the molecular structures of calcium channel antagonists, including dihydropyrimidine derivatives, which are crucial in developing treatments for various cardiovascular diseases (Fossheim et al., 1982); (Triggle et al., 1980).

Synthesis of Novel Derivatives

The synthesis of novel derivatives from dihydropyrimidin-2(1H)-one compounds opens avenues for creating new pharmacologically active agents. Novakov et al. (2013) synthesized new derivatives that could serve as precursors for HIV-1 replication inhibitors, illustrating the potential of these compounds in antiviral drug development (Novakov et al., 2013).

Anti-Inflammatory and Analgesic Properties

Some derivatives of dihydropyrimidine have been explored for their anti-inflammatory and analgesic activities. Antre et al. (2011) synthesized compounds containing pyrazolone and amino pyrimidine, demonstrating similar activities to standard drugs in pharmacological studies (Antre et al., 2011).

Antifungal Effect

Research by Jafar et al. (2017) on derivatives of 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine, which are structurally related to dihydropyrimidine compounds, demonstrated significant antifungal effects against species like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

Properties

IUPAC Name

6-(3-methoxy-4-propoxyphenyl)-3,4-dimethyl-5-nitro-1,6-dihydropyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c1-5-8-24-12-7-6-11(9-13(12)23-4)14-15(19(21)22)10(2)18(3)16(20)17-14/h6-7,9,14H,5,8H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHNZZYQPKOYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C(=C(N(C(=O)N2)C)C)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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